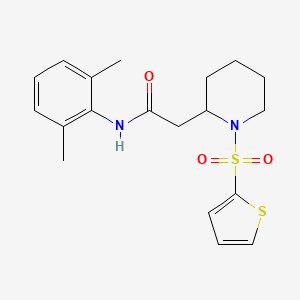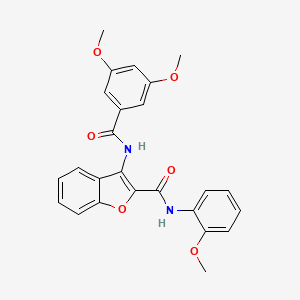![molecular formula C19H20O5 B2465667 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone CAS No. 146138-35-4](/img/structure/B2465667.png)
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone, commonly known as A-Phenoxy-2-Propanol (APP), is a synthetic compound that has a wide range of applications in the scientific and medical fields. APP is a versatile compound that has been studied extensively for its potential to act as a drug, a catalyst, and a reagent in various laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Derivatives and Protecting Groups
- The compound 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone and its derivatives have been synthesized for various applications. A derivative was prepared through a series of reactions involving indole and chloroacetylchloride, which was then utilized in aldol condensation to yield various final derivatives. These compounds were evaluated for their anti-inflammatory activity in animal models, suggesting their potential in medicinal chemistry (Rehman, Saini, & Kumar, 2022). Furthermore, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), was introduced for protecting various carboxylic acids. Upon photolysis, the protected compound releases the acid, demonstrating the compound's utility in chemical synthesis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Mechanochemistry and Pharmaceutical Detoxification
- The compound was also studied in the context of mechanochemistry for the detoxification of expired pharmaceuticals. A commercial medication containing ibuprofen was submitted to prolonged milling, leading to various degradation products. This study highlights the potential of mechanochemistry in pharmaceutical waste management and environmental protection (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).
Antimicrobial and Antifungal Applications
- Several studies focused on synthesizing derivatives of the compound and evaluating their antimicrobial and antifungal activities. One study described the synthesis of novel chalcone derivatives with significant antimicrobial activity against various bacterial species. The structure elucidation of these compounds was performed using spectral studies, highlighting the importance of structural analysis in the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011). Another study isolated seven constituents from a plant extract, including a derivative of 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone, which demonstrated antifungal activity, indicating its potential in the development of new antifungal agents (Zhao, Shen, He, Mu, & Hao, 2007).
Structural Chemistry and Anti-inflammatory Activity
- The structural chemistry of compounds related to 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone was studied, and their anti-inflammatory activity was evaluated in vivo on Wistar strain albino rats. The study demonstrates the compound's potential in developing anti-inflammatory drugs and the importance of understanding the relationship between structure and activity (Singh, Dowarah, Tewari, & Geiger, 2020).
Propriétés
IUPAC Name |
1-[2-[3-(2-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-13(20)16-7-3-5-9-18(16)23-11-15(22)12-24-19-10-6-4-8-17(19)14(2)21/h3-10,15,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLSACONYHRJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(COC2=CC=CC=C2C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)


![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)


![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)
![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)
![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)
![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)

